

Spectroscopic Characterization of 6-Bromoquinoline-2-carboxylic acid: A Comparative Guide

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Compound of Interest

Compound Name: 6-Bromoquinoline-2-carboxylic acid

Cat. No.: B1337671

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This guide provides a comprehensive analysis of **6-Bromoquinoline-2-carboxylic acid** using fundamental spectroscopic techniques. For researchers, scientists, and professionals in drug development, accurate structural confirmation is paramount. This document outlines the expected spectroscopic data for the target compound, compares it with the parent molecule, Quinoline-2-carboxylic acid, to highlight the influence of substituents, and provides detailed experimental protocols for data acquisition.

Data Presentation: Spectroscopic Analysis

The structural integrity of **6-Bromoquinoline-2-carboxylic acid** is confirmed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS). The data presented below summarizes the key spectral characteristics that define the molecule's unique chemical structure.

Table 1: ^1H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)

Proton Assignment	6-Bromoquinoline-2-carboxylic acid Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)	Quinoline-2-carboxylic acid Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)
H-3	8.13 (d, $J=9$ Hz)[1]	8.30 (d, $J=8.6$ Hz)
H-4	8.50 (d, $J=9$ Hz)[1]	8.20 (d, $J=8.6$ Hz)
H-5	8.06 (d, $J=9$ Hz)[1]	8.15 (d, $J=8.4$ Hz)
H-7	7.96 (dd, $J=9, 2$ Hz)[1]	7.90 (t, $J=7.8$ Hz)
H-8	8.38 (d, $J=2$ Hz)[1]	7.85 (d, $J=8.0$ Hz)
COOH	~13.0-14.0 (br s)	13.0-14.0 (br s)

Note: The COOH proton chemical shift for **6-Bromoquinoline-2-carboxylic acid** is an expected value based on typical carboxylic acids in DMSO-d₆.[2] The assignments for **6-Bromoquinoline-2-carboxylic acid** have been interpreted from the provided data.[1]

Table 2: ¹³C NMR Spectroscopic Data Comparison (Expected Chemical Shift Ranges, δ , ppm)

Carbon Assignment	6-Bromoquinoline-2-carboxylic acid (Expected)	Quinoline-2-carboxylic acid (Typical)
C=O (Carboxylic Acid)	165 - 175	167.7
Quaternary Carbons (C-Br, C-COOH, etc.)	120 - 150	128 - 150
Aromatic CH Carbons	110 - 140	120 - 140

Note: Specific ¹³C NMR data for **6-Bromoquinoline-2-carboxylic acid** was not readily available. The values presented are based on typical chemical shift ranges for the respective functional groups.[2][3]

Table 3: Key FT-IR and Mass Spectrometry Data

Spectroscopic Method	6-Bromoquinoline-2-carboxylic acid	Quinoline-2-carboxylic acid
FT-IR (KBr Pellet, cm^{-1})	Expected Absorptions:- O-H stretch (broad): 2500-3300 ^[2] [4]- C-H stretch (aromatic): ~3000-3100- C=O stretch: ~1710 (dimeric) ^[2] - C=C, C=N stretch: 1500-1600- C-Br stretch: 500-600	Observed Absorptions: The spectrum indicates the presence of both neutral molecule and zwitterionic forms.
Mass Spectrometry	Molecular Weight: 252.06 g/mol ^{[1][5]} Observed Ion (ES-LCMS): m/z 253 ^{[M+H]⁺[1]} Shows characteristic isotopic pattern for one bromine atom.	Molecular Weight: 173.17 g/mol Observed Ion (EI): m/z 173 ^{[M]^{+[6]}}

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols outline the procedures for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR experiments.
 - Select a suitable deuterated solvent; DMSO-d₆ is recommended for carboxylic acids to ensure solubility and observe the acidic proton.
 - Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
 - Transfer the solution into a standard 5 mm NMR tube.

- Data Acquisition (400 MHz Spectrometer):
 - ^1H NMR: A standard one-pulse sequence is used. Typically, 8 to 16 scans are sufficient. The spectrum is referenced to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm).[\[7\]](#)
 - ^{13}C NMR: A standard proton-decoupled pulse sequence is employed. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ^{13}C isotope.[\[7\]](#) The spectrum is referenced to the solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Place the mixture into a pellet-forming die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm^{-1} .

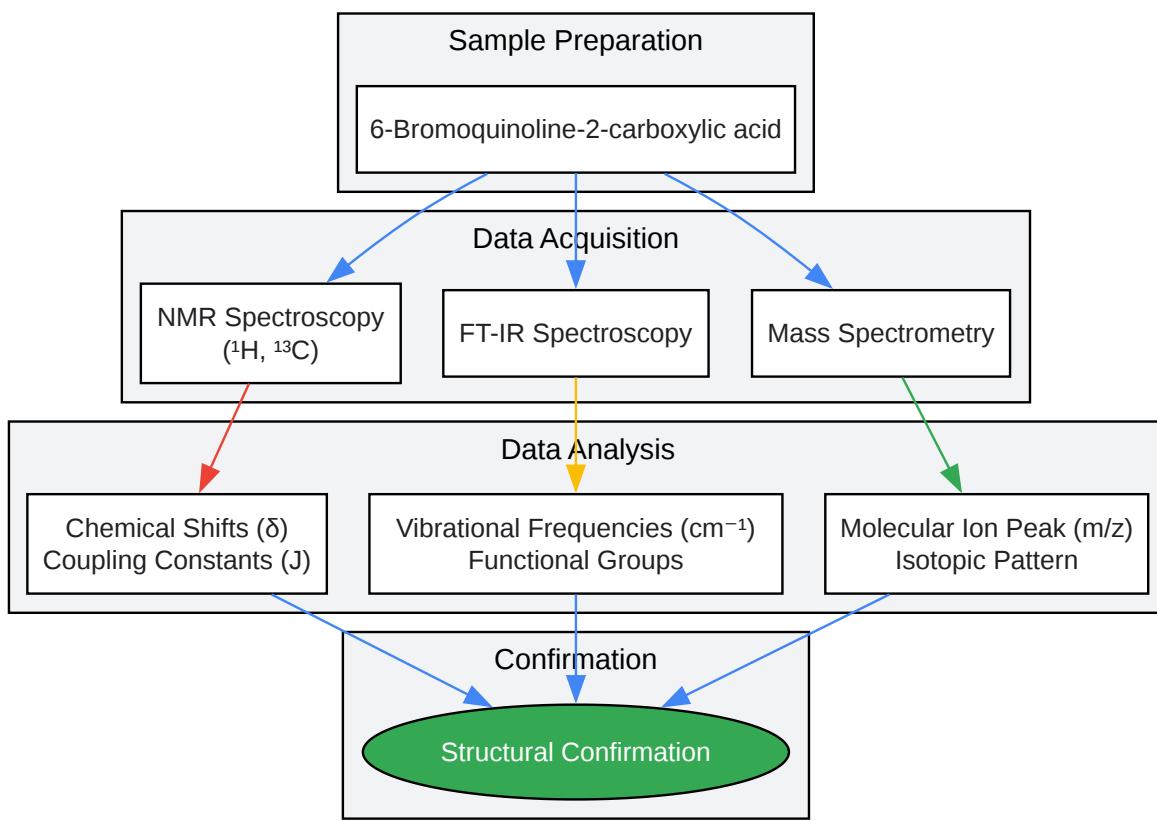
3. Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (LC-MS with ESI):

- Sample Introduction: The sample solution is introduced into the mass spectrometer via a liquid chromatography (LC) system, which allows for separation from any impurities.
- Ionization: Electrospray Ionization (ESI) is used, which is a soft ionization technique suitable for polar molecules like carboxylic acids, typically forming $[M+H]^+$ or $[M-H]^-$ ions. [\[8\]](#)
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The logical workflow for the spectroscopic confirmation of **6-Bromoquinoline-2-carboxylic acid** is illustrated below.



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Caption: Workflow for the structural confirmation of **6-Bromoquinoline-2-carboxylic acid**.

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